
(Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is a complex organic compound with a unique structure that includes an imidazolidine ring, a phosphoramidate group, and various alkyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Phosphoramidate Group: This can be achieved by reacting the imidazolidine intermediate with a phosphoramidating agent, such as a phosphoramidate chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoramidate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry
In industry, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoramidate group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate: shares similarities with other phosphoramidate-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its (Z)-configuration, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H24N3O4P |
|---|---|
Molekulargewicht |
305.31 g/mol |
IUPAC-Name |
(2Z)-2-dibutoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C12H24N3O4P/c1-4-6-8-18-20(17,19-9-7-5-2)14-12-13-11(16)10-15(12)3/h4-10H2,1-3H3,(H,13,14,16,17) |
InChI-Schlüssel |
BXEHODBRLRUABL-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCOP(=O)(/N=C\1/NC(=O)CN1C)OCCCC |
Kanonische SMILES |
CCCCOP(=O)(N=C1NC(=O)CN1C)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)

![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)

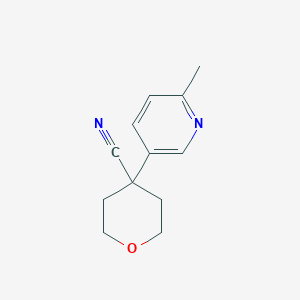

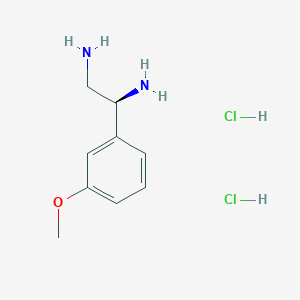
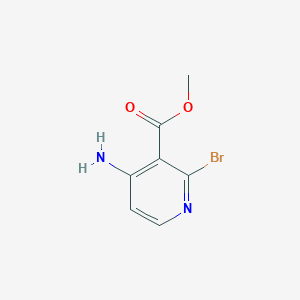
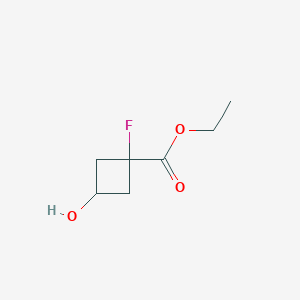
![6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13032765.png)
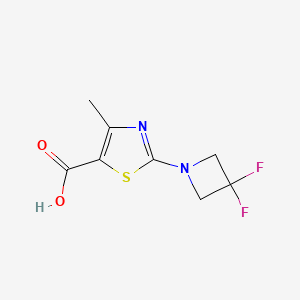
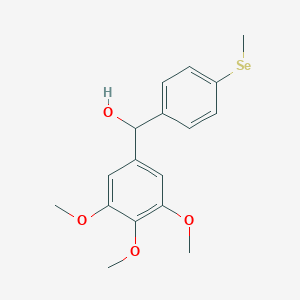
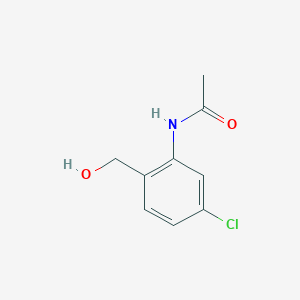
![2-[2-(4-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-2-cyclohexyl-6-hydroxy-2,3-dihydro-4h-pyran-4-one](/img/structure/B13032786.png)
